

# Application Notes and Protocols: Metal-Catalyzed Transformations of Ethyl 2-Acetoxy cyclopropanecarboxylate

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## Compound of Interest

**Compound Name:** *Ethyl 2-acetoxy cyclopropanecarboxylate*

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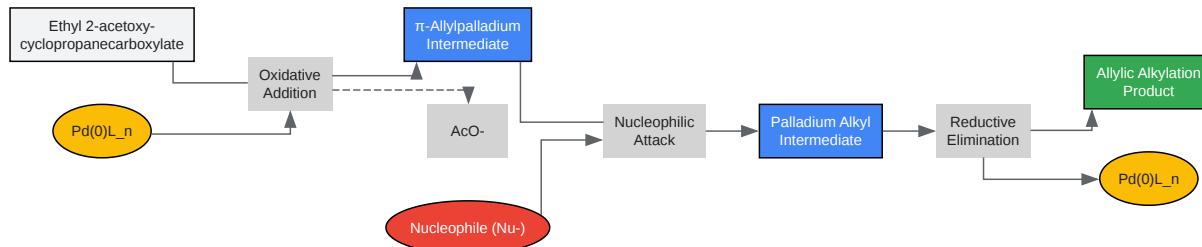
These application notes provide a comprehensive overview of the metal-catalyzed transformations of **ethyl 2-acetoxy cyclopropanecarboxylate**, a versatile building block in organic synthesis. The focus is on palladium- and rhodium-catalyzed reactions, which leverage the inherent ring strain of the cyclopropane ring and the presence of a good leaving group (acetate) to enable a variety of synthetic transformations. These reactions are valuable for the construction of complex molecular architectures relevant to drug discovery and development.

## Palladium-Catalyzed Ring-Opening and Allylic Alkylation

Palladium catalysts are highly effective in promoting the ring-opening of activated cyclopropanes like **ethyl 2-acetoxy cyclopropanecarboxylate**. The reaction proceeds through the formation of a  $\pi$ -allylpalladium intermediate, which can be trapped by a variety of nucleophiles in an allylic alkylation reaction. This transformation is a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds.

The general mechanism involves the oxidative addition of a Pd(0) catalyst to the cyclopropane ring, facilitated by the acetate leaving group. This generates a zwitterionic  $\pi$ -allylpalladium(II)

complex. Subsequent attack by a nucleophile on the allylic terminus, followed by reductive elimination, regenerates the Pd(0) catalyst and yields the final product.



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Palladium-catalyzed allylic alkylation mechanism.

## Quantitative Data for Palladium-Catalyzed Allylic Alkylation of Cyclopropyl Derivatives

The following table summarizes representative data for palladium-catalyzed ring-opening and allylic alkylation of activated cyclopropanes with various nucleophiles. While specific data for **ethyl 2-acetoxy cyclopropanecarboxylate** is not widely reported, these examples with similar substrates provide a strong indication of the expected reactivity and selectivity.

| Entry | Catalyst (mol%)                          | Ligand (mol%)            | Nucleophile         | Solvent | Temp (°C) | Yield (%) | Ref. |
|-------|--|--------------------------|---------------------|---------|-----------|-----------|------|
| 1     | Pd(dba) <sub>2</sub> (5)                 | PPh <sub>3</sub> (10)    | Indole              | Dioxane | 80        | 85-95     | [1]  |
| 2     | Pd(OAc) <sub>2</sub> (5)                 | PPh <sub>3</sub> (10)    | Naphthol            | Dioxane | 80        | 70-80     | [1]  |
| 3     | [Pd(allyl)Cl] <sub>2</sub> (2.5)         | (S)-BINAP (6)            | Dimethyl Malonate   | THF     | 60        | 90        | [2]  |
| 4     | Pd <sub>2</sub> (dba) <sub>3</sub> (2.5) | P(OPh) <sub>3</sub> (10) | Methyl acetoacetate | Toluene | 80        | 88        | [3]  |
| 5     | Pd(OAc) <sub>2</sub> (10)                | dppf (12)                | Phenylboronic acid  | Toluene | 100       | 75        | [4]  |

Note: This data is compiled from reactions with analogous cyclopropane substrates and serves as a general guide.

## Experimental Protocol: Palladium-Catalyzed Allylic Alkylation with Dimethyl Malonate

This protocol is a representative procedure for the palladium-catalyzed ring-opening and allylic alkylation of **ethyl 2-acetoxycyclopropanecarboxylate** with dimethyl malonate.

Materials:

- **Ethyl 2-acetoxycyclopropanecarboxylate**
- **[Pd<sub>2</sub>(dba)<sub>3</sub>]**·CHCl<sub>3</sub>**** (Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct)
- **1,3-Bis(diphenylphosphino)propane (dppp)**
- **Dimethyl malonate**

- Potassium carbonate ( $K_2CO_3$ )
- Anhydrous Tetrahydrofuran (THF)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ( $MgSO_4$ )

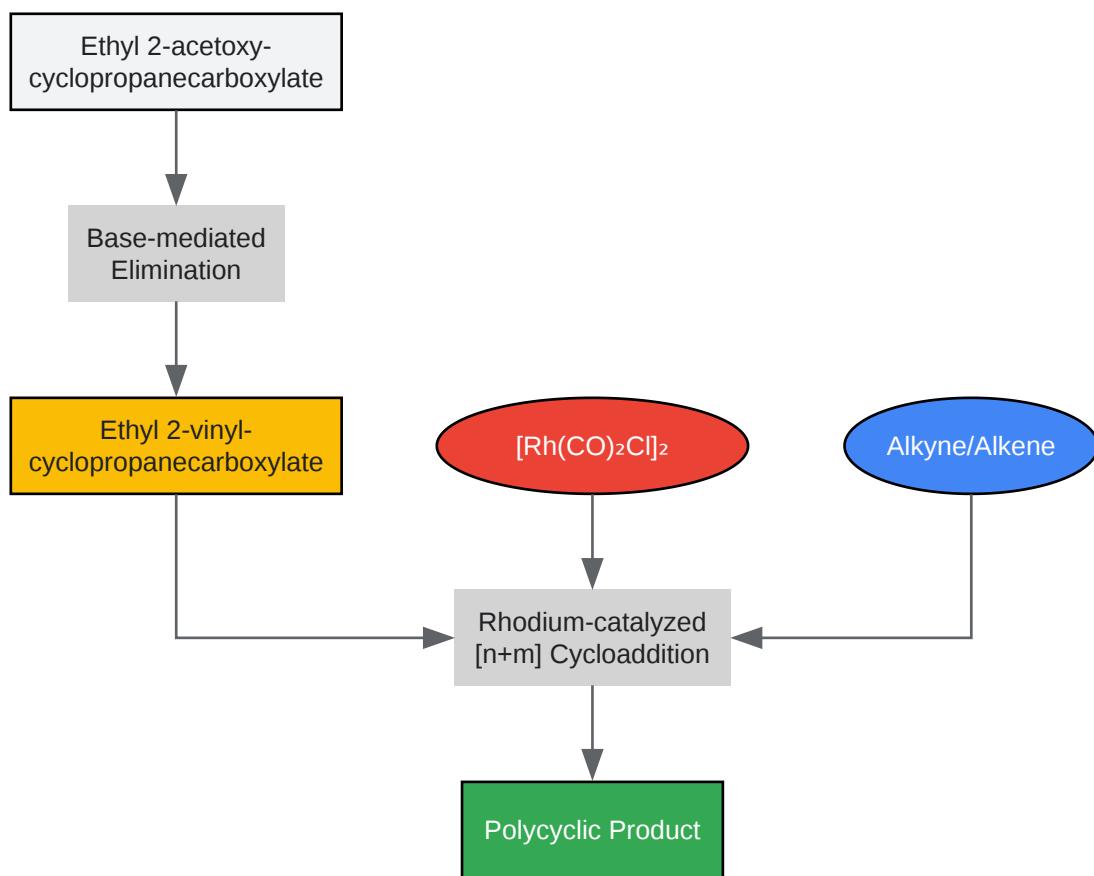
Procedure:

- To a flame-dried Schlenk flask under an argon atmosphere, add  $[Pd_2(dba)_3] \cdot CHCl_3$  (2.5 mol%) and dppp (5 mol%).
- Add anhydrous THF and stir the mixture at room temperature for 20 minutes until a homogeneous solution is formed.
- Add **ethyl 2-acetoxycyclopropanecarboxylate** (1.0 equiv), dimethyl malonate (1.2 equiv), and  $K_2CO_3$  (2.0 equiv).
- Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
- After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous  $MgSO_4$ , and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired allylic alkylation product.

# Rhodium-Catalyzed Transformations via Vinylcyclopropane Intermediates

An alternative and powerful strategy for the transformation of **ethyl 2-acetoxycyclopropanecarboxylate** involves its conversion to an ethyl 2-vinylcyclopropanecarboxylate intermediate. This can be achieved through an elimination reaction of the acetate group. The resulting vinylcyclopropane is an excellent substrate for a variety of rhodium-catalyzed cycloaddition reactions, including [3+2], [5+2], and [5+2+1] cycloadditions, providing access to complex polycyclic systems.

The general workflow involves two key steps: the formation of the vinylcyclopropane and the subsequent rhodium-catalyzed cycloaddition.



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Workflow for Rh-catalyzed cycloadditions.

# Quantitative Data for Rhodium-Catalyzed Cycloadditions of Vinylcyclopropanes

The following table presents representative data for rhodium-catalyzed cycloadditions of vinylcyclopropane derivatives.

| Entry | Catalyst (mol%)                            | Alkyne/Alkene                    | Solvent | Temp (°C) | Yield (%) | Cycloaddition Type | Ref. |
|-------|--|----------------------------------|---------|-----------|-----------|--------------------|------|
| 1     | [Rh(CO) <sub>2</sub> Cl] <sub>2</sub> (5)  | Methyl propiolate                | Toluene | 110       | 85        | [5+2]              | [5]  |
| 2     | [Rh(CO) <sub>2</sub> Cl] <sub>2</sub> (5)  | N-phenylmaleimide                | Dioxane | 100       | 92        | [3+2]              |      |
| 3     | Rh(COD) <sub>2</sub> OTf (10)              | Norbornadiene                    | DCE     | 80        | 78        | [5+2]              | [5]  |
| 4     | [Rh(CO) <sub>2</sub> Cl] <sub>2</sub> (5)  | CO (1 atm)                       | Toluene | 110       | 80        | [5+2+1]            | [5]  |
| 5     | Rh(PPh <sub>3</sub> ) <sub>3</sub> Cl (10) | Dimethyl acetylene dicarboxylate | Xylene  | 140       | 75        | [3+2]              |      |

Note: This data is compiled from reactions with analogous vinylcyclopropane substrates and serves as a general guide.

## Experimental Protocol: Two-Step Synthesis of Bicyclic Compounds via Rhodium-Catalyzed [5+2] Cycloaddition

This protocol outlines a two-step procedure starting from **ethyl 2-acetoxycyclopropanecarboxylate** to synthesize a bicyclo[5.3.0]decane ring system.

## Step 1: Synthesis of Ethyl 2-vinylcyclopropanecarboxylate

### Materials:

- **Ethyl 2-acetoxycyclopropanecarboxylate**
- 1,8-Diazabicycloundec-7-ene (DBU)
- Anhydrous Toluene
- Diethyl ether
- Saturated aqueous ammonium chloride solution
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

### Procedure:

- To a solution of **ethyl 2-acetoxycyclopropanecarboxylate** (1.0 equiv) in anhydrous toluene, add DBU (1.5 equiv).
- Heat the reaction mixture to 110 °C and stir for 6 hours.
- Cool the reaction mixture to room temperature and dilute with diethyl ether.
- Wash the organic layer with saturated aqueous ammonium chloride solution and brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield ethyl 2-vinylcyclopropanecarboxylate.

## Step 2: Rhodium-Catalyzed [5+2] Cycloaddition

### Materials:

- Ethyl 2-vinylcyclopropanecarboxylate (from Step 1)
- $[\text{Rh}(\text{CO})_2\text{Cl}]_2$
- Methyl propiolate
- Anhydrous Toluene
- Celite

Procedure:

- To a sealed tube, add ethyl 2-vinylcyclopropanecarboxylate (1.0 equiv),  $[\text{Rh}(\text{CO})_2\text{Cl}]_2$  (5 mol%), and methyl propiolate (1.2 equiv) in anhydrous toluene.
- Heat the reaction mixture to 110 °C for 12 hours.
- Cool the reaction to room temperature and concentrate under reduced pressure.
- Purify the residue by passing it through a short pad of Celite, eluting with ethyl acetate.
- Further purify the product by flash column chromatography on silica gel to obtain the bicyclo[5.3.0]decane derivative.

## Conclusion

**Ethyl 2-acetoxycyclopropanecarboxylate** is a versatile precursor for various metal-catalyzed transformations. Palladium-catalyzed allylic alkylation provides a direct route to functionalized acyclic products, while a two-step sequence involving elimination to a vinylcyclopropane followed by rhodium-catalyzed cycloaddition opens pathways to complex polycyclic structures. These methodologies offer powerful tools for the synthesis of novel molecular entities with potential applications in drug discovery and development. The provided protocols and data serve as a valuable starting point for researchers exploring the synthetic utility of this reactive cyclopropane derivative.

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